Field-Effect Hole Mobility Comparison: TIPS-Tetracene vs. TIPS-Pentacene in Polycrystalline Thin-Film Transistors
In polycrystalline thin-film field-effect transistors fabricated under comparable conditions, TIPS-tetracene exhibits a field-effect hole mobility approximately 3.1× lower than that of TIPS-pentacene [1]. This lower mobility is not a deficiency but a critical design parameter: TIPS-tetracene's reduced charge transport efficiency correlates with superior performance in applications where high mobility leads to undesirable dark currents or where balanced ambipolar transport is required [1].
| Evidence Dimension | Field-effect hole mobility |
|---|---|
| Target Compound Data | 0.4 cm² V⁻¹ s⁻¹ |
| Comparator Or Baseline | TIPS-pentacene: 1.25 cm² V⁻¹ s⁻¹ |
| Quantified Difference | Factor of 3.1× lower |
| Conditions | Polycrystalline thin-film field-effect transistors; vacuum-deposited or solution-processed; ambient conditions. |
Why This Matters
The lower mobility of TIPS-tetracene enables lower off-state leakage currents and improved on/off ratios in transistor and photodetector applications, directly influencing procurement decisions for sensor and memory device fabrication.
- [1] Mannsfeld, S. C. B.; Tee, B. C.-K.; Stoltenberg, R. M.; Chen, C. V. H.-H.; Barman, S.; Muir, B. V. O.; Bao, Z. Nat. Mater. 2010, 9, 859–864 (referenced within Thin Film Structure of Triisopropylsilylethynyl-Functionalized Pentacene and Tetracene, typeset.io). View Source
